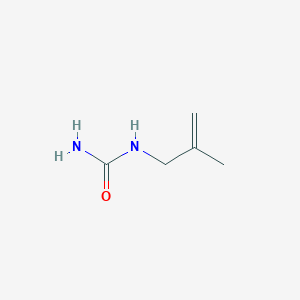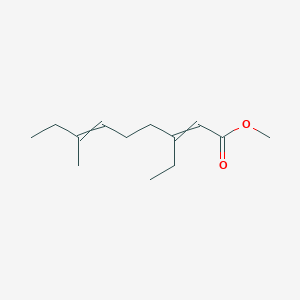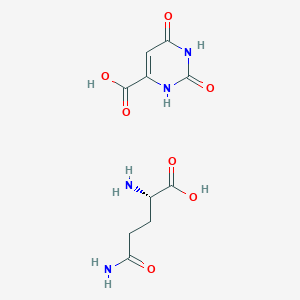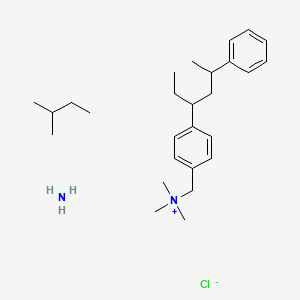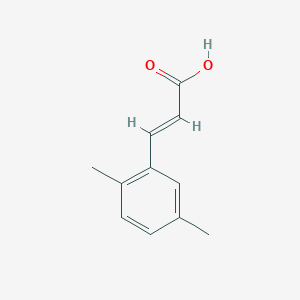
2,5-Dimethylcinnamic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions under controlled conditions. For instance, the synthesis of 2-amino-4,5-dimethylbenzoic acid from 3,4-dimethyl aniline by condensation, cyclization, and oxidation processes is reported, showcasing a method that could inspire synthesis routes for 2,5-Dimethylcinnamic acid (Cheng Lin, 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to 2,5-Dimethylcinnamic acid has been investigated using X-ray diffraction and quantum-chemical analysis methods. These studies help in understanding the conformational isomers and the stability of the molecules in various forms (Yaroslav Kovalskyi et al., 2011).
Chemical Reactions and Properties
Chemical reactivity and properties of dimethyl compounds have been extensively studied. For example, dimedone (5,5-Dimethylcyclohexane-1,3-dione) reactions with amino-acid "active" esters lead to enamine derivatives, illustrating the reactivity of dimethyl compounds in peptide synthesis, which can be related to the reactivity of 2,5-Dimethylcinnamic acid (B. Halpern & L. James, 1964).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds. The study of antipyrine-like derivatives provides insights into crystalline structure and physical interactions, which are relevant for analyzing the physical characteristics of 2,5-Dimethylcinnamic acid (A. Saeed et al., 2020).
Chemical Properties Analysis
The chemical properties of 2,5-Dimethylcinnamic acid can be inferred from studies on similar compounds, focusing on their reactivity, stability, and interaction with other chemicals. For instance, the formation of 1-dimethylaminonaphthalene-5-sulphonamide during the preparation of related compounds highlights the potential for complex chemical interactions (D. Neadle & R. Pollitt, 1965).
Aplicaciones Científicas De Investigación
Metabolic Pathways in Rats : A study explored the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying metabolites like 4-bromo-2,5-dimethoxyphenylacetic acid, suggesting complex metabolic pathways (Kanamori et al., 2002).
Derivatization Reagent for Amino Acids : Research highlighted the use of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde in the derivatization of amino acids for HPLC analysis, showing its effectiveness as a precolumn derivatization reagent (Gatti et al., 2010).
Fluorographic Detection in Polyacrylamide Gels : The use of 2,5-diphenyloxazole (PPO) in acetic acid for fluorographic detection of radioactivity in polyacrylamide gels was optimized, presenting an efficient alternative method for fluorography (Skinner & Griswold, 1983).
Analysis of Urinary Metabolites : A study used 2,5-dimethylpyrrole, derived from 2,5-hexanedione in urine, for high-performance liquid chromatography and gas chromatography analysis, indicating its utility in detecting metabolites related to n-hexane exposure (Ogata et al., 1991).
Receptor Interaction Profiles : Research on N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) explored their receptor binding profiles, providing insights into their pharmacological properties (Rickli et al., 2015).
Film Detection Method for Tritium-Labelled Proteins : A method was described for detecting 3H in polyacrylamide gels using a solution of 2,5-diphenyloxazole (PPO) in dimethyl sulphoxide, showing its effectiveness in detecting low levels of radioactivity (Bonner & Laskey, 1974).
Oxidation Chemistry of Dimethyluric Acid : The oxidation reactions of 3,7-dimethyluric acid were studied, revealing insights into the chemical pathways and products formed during the oxidation process (Chen & Dryhurst, 1984).
Polyamide Synthesis Using Dimethyl 2,5-Furandicarboxylate : Research focused on the synthesis of FDCA-based semi-aromatic polyamides using dimethyl 2,5-furandicarboxylate, highlighting its potential in producing biobased alternatives to petrol-based polyamides (Jiang et al., 2016).
Lysine-Induced N-Formylation Study : A study on the reactivity of 2,5-dimethyl-p-benzoquinonediimine towards lysine demonstrated its role in allergic contact dermatitis induction mechanism, providing insights into the reactivity of such compounds (Eilstein et al., 2007).
Marine Fibrinolytic Compound Study : A marine fibrinolytic compound was investigated for thrombolytic therapy, highlighting the pharmacokinetic properties and tissue distribution of a novel pyran-isoindolone derivative (Ma et al., 2019).
Mecanismo De Acción
Biochemical Pathways
Cinnamic acid derivatives are known to have various biological activities, including antioxidant and anti-inflammatory effects
Pharmacokinetics
It’s known that the compound is insoluble in water , which may affect its bioavailability and distribution in the body.
Result of Action
Cinnamic acid derivatives are known to exhibit antioxidant and anti-inflammatory activities
Action Environment
The action, efficacy, and stability of 2,5-Dimethylcinnamic acid can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution and bioavailability in the body. Additionally, factors such as pH and temperature can impact the stability of the compound .
Safety and Hazards
Propiedades
IUPAC Name |
(E)-3-(2,5-dimethylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIBVLSPNAHVSQ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601257909 | |
| Record name | (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601257909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155814-17-8 | |
| Record name | (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155814-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601257909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




